molecular formula C19H14N2O6S B13998365 2-(Benzoylamino)phenyl 4-nitrobenzenesulfonate CAS No. 18631-74-8

2-(Benzoylamino)phenyl 4-nitrobenzenesulfonate

Cat. No.: B13998365
CAS No.: 18631-74-8
M. Wt: 398.4 g/mol
InChI Key: AQPWYOPDJFOYLT-UHFFFAOYSA-N
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Description

2-(Benzoylamino)phenyl 4-nitrobenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a benzoylamino group attached to a phenyl ring, which is further connected to a 4-nitrobenzenesulfonate group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzoylamino)phenyl 4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a benzoylamino-substituted phenyl compound. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate ester. The reaction conditions often include the use of solvents like acetone and controlled temperatures to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Benzoylamino)phenyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.

Major Products Formed

Scientific Research Applications

2-(Benzoylamino)phenyl 4-nitrobenzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzoylamino)phenyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The nitro and sulfonate groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-nitrobenzenesulfonate
  • Benzoylamino-substituted phenyl compounds
  • Other nitrobenzenesulfonate derivatives

Uniqueness

2-(Benzoylamino)phenyl 4-nitrobenzenesulfonate stands out due to the combination of its benzoylamino and nitrobenzenesulfonate groupsThe presence of both electron-withdrawing and electron-donating groups in the molecule allows for a wide range of chemical transformations and interactions .

Properties

CAS No.

18631-74-8

Molecular Formula

C19H14N2O6S

Molecular Weight

398.4 g/mol

IUPAC Name

(2-benzamidophenyl) 4-nitrobenzenesulfonate

InChI

InChI=1S/C19H14N2O6S/c22-19(14-6-2-1-3-7-14)20-17-8-4-5-9-18(17)27-28(25,26)16-12-10-15(11-13-16)21(23)24/h1-13H,(H,20,22)

InChI Key

AQPWYOPDJFOYLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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